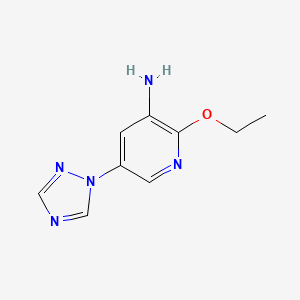

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Description

Properties

Molecular Formula |

C9H11N5O |

|---|---|

Molecular Weight |

205.22 g/mol |

IUPAC Name |

2-ethoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H11N5O/c1-2-15-9-8(10)3-7(4-12-9)14-6-11-5-13-14/h3-6H,2,10H2,1H3 |

InChI Key |

QXRZROWDPLWANS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N2C=NC=N2)N |

Origin of Product |

United States |

Preparation Methods

Method B: Cross-Coupling and Functionalization

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to attach the pyridine or triazole moieties efficiently.

- For example, aryl halides such as 2-bromopyridines are coupled with boronic acids bearing the triazole precursor.

- The ethoxy group at the 2-position can be introduced via etherification using ethanol or ethyl halides under basic conditions.

Method C: Multi-Component and One-Pot Syntheses

- Multi-component reactions involving pyridine derivatives , hydrazines , and aldehydes facilitate the simultaneous formation of the pyridine core and the triazole ring.

- For example, a one-pot condensation of pyridine-3-carbaldehyde , hydrazine derivatives , and ethanol can produce the target compound directly.

- Gümüş et al. (2017) reported a microwave-assisted one-pot synthesis of pyridine-triazole derivatives, including compounds with similar substitution patterns, emphasizing rapid reaction times and high yields.

Reaction Conditions and Optimization

| Method | Key Reagents | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| A | Pyridine halides, hydrazines, ethanol | Reflux, 70–110°C | 60–85% | Cyclization and substitution steps |

| B | Palladium catalyst, boronic acids, ethanol | 80–110°C, inert atmosphere | 70–90% | Cross-coupling efficiency critical |

| C | Aldehydes, hydrazines, catalysts | Microwave irradiation, 30–60 min | 75–95% | One-pot, green chemistry approach |

Recent Research Discoveries

- Microwave-assisted synthesis has significantly reduced reaction times and improved yields, as demonstrated by Gümüş et al. (2017), who achieved rapid synthesis of pyridine-triazole derivatives with high purity.

- Green chemistry approaches utilizing solvent-free conditions or recyclable catalysts have been explored to enhance sustainability.

- Structural elucidation via X-ray crystallography and Hirshfeld surface analysis confirms the regioselectivity and purity of synthesized compounds, ensuring the correct substitution pattern of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the ethoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The triazole ring is known to form strong interactions with metal ions and proteins, which can modulate the activity of these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | Pyridine | 2-ethoxy, 5-triazol-1-yl, 3-amine | 205.22 | 127404-21-1 | Ethoxy enhances lipophilicity |

| 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | Pyridine | 2-triazol-1-yl, 3-amine | 161.17 | 103092-75-7 | Lacks ethoxy; simpler structure |

| 5-Pyridin-4-yl-1H-1,2,4-triazol-3-amine | Triazole | 5-pyridin-4-yl, 3-amine | 187.16 | 3652-17-3 | Triazole core with pyridine substituent |

| 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Thiazole | 4-tert-butyl, 5-triazol-1-yl, 2-amine | 251.35 | Not provided | Thiazole core; tert-butyl enhances steric bulk |

| 2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride | Triazole | 5-pyridin-4-yl, ethylamine side chain | 225.68 (with HCl) | 1426444-81-6 | Ethylamine improves solubility |

Biological Activity

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 194.20 g/mol. The structure contains a pyridine ring substituted with a triazole moiety, which is known for its diverse biological activities.

The biological activity of triazole derivatives often involves interactions with various biological targets. For this compound, the following mechanisms have been identified:

- Antimicrobial Activity : Triazole compounds are known to exhibit antifungal and antibacterial properties. They disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.

- Antiproliferative Effects : Research indicates that compounds containing triazole rings can inhibit cell proliferation in various cancer cell lines by interfering with microtubule dynamics and inducing apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.

Antiproliferative Activity

A study assessed the antiproliferative effects of various triazole derivatives against human cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant activity against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 5.0 |

| MCF-7 (Breast carcinoma) | 4.5 |

| HT29 (Colon adenocarcinoma) | 6.0 |

| Jurkat (T-leukemia) | 3.8 |

This data suggests that the compound has a promising profile as an anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential use of this compound in treating fungal and bacterial infections.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Modifications to the triazole ring improved potency significantly.

- Mechanistic Studies : Further research investigated the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.